Aripiprazole Impurity 10
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one. This comprehensive chemical name reflects the complex molecular architecture of the compound, incorporating multiple functional groups and structural motifs that contribute to its overall chemical behavior and pharmaceutical significance. The nomenclature specifically identifies the presence of a dihydroquinolinone core structure, which serves as the central scaffold for the entire molecular framework.
The structural formula of this compound reveals a sophisticated molecular architecture characterized by the presence of a quinolinone ring system that has been modified through the incorporation of a butoxy linker chain. This linker chain connects the quinolinone core to a piperazine ring system, which in turn bears a 2,3-dichlorophenyl substituent. The specific positional arrangement of these structural elements distinguishes this compound from the parent aripiprazole molecule, where the same functional groups are arranged in different positional configurations around the quinolinone core structure.
| Structural Component | Description | Position |
|---|---|---|
| Quinolinone Core | 3,4-dihydroquinolin-2(1H)-one | Central scaffold |
| Butoxy Linker | Four-carbon alkyl ether chain | Position 5 of quinolinone |
| Piperazine Ring | Six-membered diamine heterocycle | Terminal of butoxy chain |
| Dichlorophenyl Group | 2,3-dichlorophenyl substituent | Attached to piperazine nitrogen |
Chemical Abstracts Service Registry Number and Molecular Weight Specifications
This compound is assigned the Chemical Abstracts Service registry number 203395-78-2, which serves as the unique identifier for this specific chemical compound within international chemical databases and regulatory documentation. This registry number ensures unambiguous identification of the compound across different pharmaceutical and chemical research contexts, facilitating consistent communication and documentation within the scientific and regulatory communities.
The molecular formula of this compound is C23H27Cl2N3O2, indicating the presence of twenty-three carbon atoms, twenty-seven hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms within the molecular structure. This molecular composition reflects the complex organic architecture of the compound, incorporating multiple heterocyclic ring systems and halogenated aromatic components that contribute to its distinctive chemical properties and pharmaceutical relevance.
Properties
CAS No. |
203395-78-2 |
|---|---|
Molecular Formula |
C23H27Cl2N3O2 |
Molecular Weight |
448.4 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Aripiprazole Impurity 10 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Quinolinone Intermediates
The synthesis of aripiprazole begins with the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using 1-bromo-4-chlorobutane in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., sodium hydroxide). Under optimized conditions, this reaction predominantly yields 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate IV) and its bromo analog (Intermediate V). However, trace amounts of the 5-substituted isomer (5-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one) may form due to:
-
Residual 5-hydroxy-3,4-dihydroquinolin-2(1H)-one in the starting material.
-
Competing alkylation at the 5-position under kinetic control, especially at elevated temperatures (>80°C).
The ratio of 7- to 5-substituted intermediates is influenced by solvent polarity, with polar aprotic solvents like dimethylformamide (DMF) favoring higher regioselectivity (>98:2).
Coupling with 1-(2,3-Dichlorophenyl)piperazine
The chlorobutoxy or bromobutoxy intermediate undergoes nucleophilic substitution with 1-(2,3-dichlorophenyl)piperazine in acetonitrile or ethanol, facilitated by alkali metal iodides (e.g., sodium iodide) as accelerators. This step typically achieves >95% conversion to aripiprazole but may concurrently generate Impurity 10 if the 5-substituted intermediate is present. Key parameters affecting impurity formation include:
-
Reaction Temperature : Prolonged heating (>24 hours at 80°C) increases isomerization risk.
-
Base Selection : Inorganic bases (e.g., sodium carbonate) reduce side reactions compared to organic bases like triethylamine.
Isolation and Purification Strategies
Crystallization-Based Separation
Aripiprazole and its impurities exhibit distinct solubility profiles. Impurity 10 is less soluble in ethanol-water mixtures (1:1 v/v) than aripiprazole, enabling selective crystallization. For example, cooling a saturated ethanolic solution of crude aripiprazole to 5°C precipitates the API, while Impurity 10 remains in the mother liquor. Subsequent recrystallization from acetonitrile-water (3:1) yields aripiprazole with <0.15% Impurity 10.
Chromatographic Methods
Preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (65:35) effectively resolves aripiprazole (retention time: 12.5 minutes) from Impurity 10 (retention time: 14.2 minutes). This method is employed for milligram-scale isolation of Impurity 10 for analytical standards.
Analytical Characterization
Spectroscopic Identification
Quantification via HPLC
A validated HPLC method uses a Zorbax Eclipse XDB-C8 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm. Impurity 10 exhibits a relative retention time (RRT) of 1.12 versus aripiprazole (RRT 1.00). The limit of quantification (LOQ) for this impurity is 0.05% w/w.
| Parameter | Aripiprazole | Impurity 10 |
|---|---|---|
| Retention Time (min) | 10.2 | 11.4 |
| LOQ (% w/w) | – | 0.05 |
| Linearity (R²) | 0.9998 | 0.9995 |
Industrial Mitigation Strategies
Process Optimization
-
Alkylation Control : Maintaining the reaction temperature below 70°C during the alkylation of 7-hydroxyquinolinone reduces 5-substituted byproduct formation to <0.1%.
-
Intermediate Purity : Recrystallizing the chlorobutoxy intermediate from n-heptane eliminates residual 5-substituted isomers, achieving >99.5% purity.
Regulatory Compliance
The International Council for Harmonisation (ICH) Q3A guidelines stipulate a threshold of ≤0.15% for unidentified impurities like Impurity 10 in aripiprazole APIs . Manufacturers employ quality-by-design (QbD) principles to ensure impurity levels remain within acceptable limits across batch scales.
Chemical Reactions Analysis
Types of Reactions: Aripiprazole Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the impurity and studying its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .
Scientific Research Applications
Quality Control in Pharmaceutical Manufacturing
The identification and quantification of impurities like Aripiprazole Impurity 10 are critical in ensuring the safety and efficacy of pharmaceutical products. Various analytical methods have been developed to detect this impurity during the manufacturing process.
Stability studies are essential for understanding how impurities affect the shelf life and efficacy of pharmaceutical formulations. Research indicates that aripiprazole remains stable under various stress conditions, although significant degradation occurs under basic stress, leading to the formation of unknown degradation products .
Forced Degradation Studies
- Under oxidative conditions, a major degradation product resembling an N-oxide impurity was identified .
- The stability of aripiprazole was confirmed through mass balance assessments, indicating that the presence of impurities did not significantly alter the drug's integrity .
| Stress Condition | Observations |
|---|---|
| Photolytic Stress | Stable |
| Acidic Conditions | Stable |
| Basic Conditions | Significant degradation observed |
Pharmacokinetics and Therapeutic Insights
Understanding the pharmacokinetics of aripiprazole and its impurities is crucial for optimizing therapeutic outcomes. Clinical trials have explored the safety and tolerability of aripiprazole in pediatric populations, providing insights into how impurities might influence pharmacological effects .
Clinical Implications
- Studies have shown that while aripiprazole is generally well-tolerated, variations in impurity profiles may affect individual responses to treatment.
- Continuous monitoring of impurities like this compound is vital for ensuring patient safety and therapeutic efficacy.
Case Studies
Several case studies illustrate the practical applications of analyzing this compound:
Case Study 1: Quality Assurance
A pharmaceutical company implemented a robust HPLC method to routinely monitor this compound during production. The method allowed for early detection of impurity levels exceeding regulatory limits, leading to timely interventions that ensured product quality.
Case Study 2: Stability Assessment
In a stability study involving aripiprazole formulations exposed to various environmental conditions, researchers noted that formulations with higher levels of this compound showed reduced stability over time. This finding prompted further investigations into formulation adjustments to enhance stability.
Mechanism of Action
The mechanism of action of Aripiprazole Impurity 10 is not fully understood, but it is believed to interact with similar molecular targets as Aripiprazole. Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may exert its effects through similar pathways, affecting neurotransmitter systems and signal transduction processes .
Comparison with Similar Compounds
Aripiprazole Impurity 10 can be compared with other related compounds, such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Aripiprazole Impurity B . These impurities share similar chemical structures but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes .
List of Similar Compounds:- Aripiprazole Impurity F
- Aripiprazole Impurity G
- Aripiprazole Impurity B
- Aripiprazole Impurity C
- Aripiprazole Impurity E
These compounds are studied for their potential impact on the quality and safety of Aripiprazole-containing pharmaceutical products .
Biological Activity
Aripiprazole, an atypical antipsychotic, is primarily used for treating schizophrenia and bipolar disorder. However, impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles. One such impurity is Aripiprazole Impurity 10 . This article explores the biological activity of this compound, drawing on various research findings, analytical data, and case studies.
Overview of Aripiprazole and Its Impurities
Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique mechanism allows it to stabilize dopaminergic activity in the brain, making it effective in managing symptoms of schizophrenia and other mood disorders. However, the presence of impurities like this compound can alter its pharmacological profile.
This compound is structurally related to aripiprazole but differs in its chemical composition, potentially affecting its solubility, stability, and biological activity. Understanding these properties is crucial for assessing its impact on drug formulation.
| Property | Aripiprazole | This compound |
|---|---|---|
| Molecular Formula | C23H27Cl2N3O2 | C23H27Cl2N3O2 (modified) |
| pKa | 7.6 | TBD |
| Solubility | Low | TBD |
| Lipophilicity | High | TBD |
This compound may exhibit altered receptor binding affinities compared to aripiprazole. Preliminary studies suggest that impurities can influence the drug's pharmacodynamics by modifying receptor interactions or altering metabolic pathways .
Efficacy Studies
A study evaluating various aripiprazole formulations indicated that impurities could affect the overall therapeutic effectiveness. For instance, a randomized controlled trial demonstrated that patients receiving aripiprazole showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo . However, the specific impacts of impurities like this compound were not isolated in this analysis.
Safety Profile
The safety profile of aripiprazole is generally favorable; however, impurities can introduce risks. Adverse effects associated with aripiprazole include extrapyramidal symptoms and metabolic changes. The presence of impurities may exacerbate these effects or introduce new risks .
Analytical Methods for Detection
High-performance liquid chromatography (HPLC) methods have been developed to quantify aripiprazole and its impurities effectively. These methods are essential for ensuring drug quality and safety:
| Methodology | Detection Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| HPLC | UV Detection | 0.016 μg/mL | 0.055 μg/mL |
| UPLC | Mass Spectrometry | TBD | TBD |
These methodologies help in monitoring impurity levels during manufacturing processes, ensuring compliance with regulatory standards.
Case Studies
- Case Study on Efficacy : A double-blind study involving patients with acute schizophrenia demonstrated that aripiprazole at doses of 10 mg/day was effective in reducing PANSS scores significantly compared to placebo . While the study did not isolate impurities, it highlights the importance of purity in achieving therapeutic outcomes.
- Safety Assessment : Reports of acute laryngeal dystonia associated with higher doses of aripiprazole raise concerns about impurity effects. Regulatory assessments have emphasized the need for stringent control over manufacturing processes to minimize such risks .
Q & A
Q. What are the structural and synthetic origins of Aripiprazole Impurity 10?
this compound arises during the synthesis of aripiprazole, particularly during the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride. Its proposed structure is 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinoline-2(1H)-one , formed via incomplete substitution or side reactions. Structural characterization involves NMR, mass spectrometry, and chromatographic retention time analysis .
Q. How are impurities like this compound controlled under ICH guidelines?
Per ICH Q3A/B, impurities exceeding 0.1% in the active pharmaceutical ingredient (API) must be identified, qualified, and quantified. Analytical methods must resolve impurities from the API and other related substances. For example, HPLC with UV/PDA detection is validated for specificity, accuracy, and linearity to ensure compliance with thresholds .
Q. What analytical techniques are standard for detecting this compound?
Reversed-phase HPLC with UV detection (e.g., 220 nm) is commonly used. Method validation includes:
- System suitability : Resolution ≥2.0 between API and impurities.
- Forced degradation studies : Acid/base/hydrolytic stress to confirm stability-indicating capability.
- Quantification : Linear calibration curves (R² >0.99) over 0.05–0.5% impurity range.
Chromatographic conditions (e.g., C18 column, acetonitrile-phosphate buffer) are optimized to separate positional isomers .
Advanced Research Questions
Q. How can chromatographic methods differentiate this compound from co-eluting isomers?
Impurity 10 may co-elute with structurally similar isomers (e.g., 7-[4-(4-(3-chlorophenyl)piperazin-1-yl)butoxy] derivatives). Advanced approaches include:
- Mobile phase optimization : Adjusting pH or using ion-pair reagents to alter retention.
- LC-MS/MS : Leveraging mass fragmentation patterns (e.g., m/z 464.38 for Impurity 10) for unambiguous identification.
- In silico modeling : Software like ChromSword® predicts retention times based on analyte hydrophobicity (ΔG) and molecular volume (V), though positional isomers may require manual correction .
Q. What synthetic strategies minimize Impurity 10 formation during aripiprazole manufacturing?
- Reaction stoichiometry control : Excess 1-(2,3-dichlorophenyl)piperazine reduces unreacted intermediates.
- Temperature modulation : Lower reaction temperatures (≤60°C) suppress side reactions.
- Purification steps : Crystallization or preparative HPLC removes residual impurities. Process validation includes tracking impurity profiles across batches to ensure consistency .
Q. How are toxicological thresholds for this compound established?
Toxicological assessment follows ICH M7 guidelines:
- Genotoxicity screening : Ames test for mutagenicity.
- Threshold of Toxicological Concern (TTC) : ≤1.5 µg/day for lifelong exposure.
- Qualification studies : If Impurity 10 exceeds 0.15%, in vivo toxicity studies (e.g., 28-day rodent assays) are required. Structural alerts (e.g., chlorophenyl groups) may necessitate additional scrutiny .
Q. What challenges arise in sourcing reference standards for Impurity 10?
- Synthesis complexity : Requires multi-step organic synthesis with chiral intermediates.
- Characterization : Full spectral data (¹H/¹³C NMR, HRMS) and purity ≥95% are mandatory.
- Regulatory alignment : Standards must comply with pharmacopeial monographs (e.g., EP, USP) for method validation .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
